molecular formula C15H18N2O2S B2666929 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea CAS No. 1351587-75-1

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea

Cat. No. B2666929
CAS RN: 1351587-75-1
M. Wt: 290.38
InChI Key: OWRYPMFDVAMZFS-UHFFFAOYSA-N
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Description

The compound “1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea” is also known as Betahydroxythiofentanyl . It is an opioid analgesic that is an analog of fentanyl . Betahydroxythiofentanyl was sold briefly on the black market from around 1985 .

Scientific Research Applications

Hydroxylation and Functionalization in Organic Chemistry

Research in the field of organic chemistry often involves the hydroxylation and functionalization of aromatic hydrocarbons, which are crucial processes for synthesizing complex molecules. For instance, the study of the hydroxylation of various aromatic hydrocarbons in rats highlights the metabolic pathways and potential for synthesizing phenolic metabolites with diverse applications (Bakke & Scheline, 1970). Similarly, the functionalization of ethylenedioxythiophene with tetrathiafulvalene, which shows selective esterification, illustrates the importance of selective reactions in synthesizing materials for electronic applications (Zhang et al., 2014).

Antimicrobial and Antifungal Activities

Compounds derived from thiophene and related structures have been explored for their antimicrobial and antifungal properties. A study investigating new approaches for synthesizing thiazoles and their fused derivatives revealed significant antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008). This indicates the potential of sulfur-containing heterocycles, similar to the one , in developing new antimicrobial agents.

Material Science and Optoelectronic Applications

Research on donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting demonstrates the application of thiophene derivatives in optoelectronic devices. Such materials are crucial for developing optical sensors, light stabilizers in communications, and protective gear for human eyes (Anandan et al., 2018). The study underscores the importance of thiophene-based compounds in advancing material science and technology.

Chemoprevention and Therapeutic Applications

Selective estrogen receptor modulators (SERMs) based on thiophene structures, such as arzoxifene, have been explored for their potential in chemoprevention of breast cancer. Arzoxifene's efficacy in preventing mammary cancer in rat models points towards the therapeutic applications of thiophene derivatives in oncology (Suh et al., 2001).

Mechanism of Action

The mechanism of action for Betahydroxythiofentanyl is not explicitly mentioned in the retrieved sources .

Safety and Hazards

Betahydroxythiofentanyl is a controlled substance in several countries, including the United States . It has effects and side effects similar to fentanyl . Side effects of fentanyl analogs include itching, nausea, and potentially serious respiratory depression, which can be life-threatening .

properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-13(14-7-4-10-20-14)11-17-15(19)16-9-8-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYPMFDVAMZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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